molecular formula C21H16ClFN4O5 B1337108 Fluoxastrobin, (Z)- CAS No. 887973-21-9

Fluoxastrobin, (Z)-

Cat. No. B1337108
M. Wt: 458.8 g/mol
InChI Key: UFEODZBUAFNAEU-ITYLOYPMSA-N
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Description

Fluoxastrobin is a strobilurin fungicide, a class of chemicals known for their agricultural fungicidal properties. It is similar to other compounds in its class, such as azoxystrobin and pyraclostrobin, and is used to protect crops from fungal diseases. The compound exists in two isomeric forms, E-fluoxastrobin and Z-fluoxastrobin, which can be determined in vegetables and fruits using advanced analytical methods .

Synthesis Analysis

The synthesis of related fluorescein compounds, which are structurally distinct but relevant due to the fluorescent properties that can be analogous to the detection of fungicides like fluoxastrobin, involves a Mannich reaction for Zinpyr-1 and a multistep synthesis using 4',5'-fluorescein dicarboxaldehyde as a key intermediate for Zinpyr-2 . Although not directly related to fluoxastrobin, these methods highlight the complexity and the precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of Zinpyr-1, a fluorescein-based sensor, has been determined through X-ray crystallography, providing insights into the structural characteristics of fluorescein derivatives. This structural analysis is crucial for understanding how such compounds interact with metal ions, which is relevant for the detection and analysis of fungicides like fluoxastrobin .

Chemical Reactions Analysis

Fluoxastrobin's chemical behavior in the environment can be inferred from studies on its stability and degradation. For instance, the content of fluoxastrobin in aquatic environments was found to be relatively stable over a 28-day period, suggesting that the compound does not readily degrade in water . This stability is an important factor in considering the environmental impact of the fungicide.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoxastrobin can be indirectly assessed through the development of analytical methods for its detection. A novel approach using ultra-high-performance liquid chromatography coupled to diode array detection (UHPLC-DAD) has been established for the simultaneous determination of E-fluoxastrobin and Z-fluoxastrobin in vegetables and fruits. This method has been validated for its linearity, sensitivity, recovery, and precision, indicating that the physical and chemical properties of fluoxastrobin are amenable to detection and quantification in complex biological matrices .

Toxicity and Environmental Impact

Fluoxastrobin has been shown to be highly toxic to zebrafish (Danio rerio), with significant acute and chronic toxic effects observed. The study on zebrafish revealed that fluoxastrobin exposure led to increased levels of reactive oxygen species (ROS), lipid peroxidation, and DNA damage, as well as alterations in the activities of various antioxidant enzymes. These findings are critical for understanding the potential environmental and ecological risks associated with the use of fluoxastrobin as a fungicide .

Scientific Research Applications

1. Environmental Impact and Soil Interaction

  • Fluoxastrobin, a widely used strobilurin fungicide, has been studied for its environmental impact, particularly its residue in soils and effects on sentinel organisms like earthworms. Research demonstrated the biochemical response of earthworms (Eisenia fetida) exposed to fluoxastrobin in different types of natural soils. The study found variations in toxic effects depending on soil type, indicating that the impact in artificial soils may not represent those in natural environments (Zhang et al., 2019).

2. Toxicological Studies in Aquatic Organisms

  • Acute and chronic toxic effects of fluoxastrobin on zebrafish (Danio rerio) have been analyzed. These studies assessed parameters like reactive oxygen species levels, enzyme activities, and DNA damage. The findings contribute to understanding the environmental toxicity of fluoxastrobin in aquatic ecosystems, especially highlighting its stability in water (Zhang et al., 2018).

3. Microbial Diversity in Soil

  • The impact of fluoxastrobin on soil microbial diversity and enzyme activities has been explored. Using the Biolog-EcoPlate method, the study highlighted that fluoxastrobin affects soil microbial diversity and enzyme activities, providing insights into environmental risks and soil ecosystem health under pesticide stress (Zhang et al., 2019).

4. Developmental Toxicity in Aquatic Life

  • Studies on fluoxastrobin-induced effects in Danio rerio embryos addressed acute toxicity, developmental toxicity, oxidative stress, and DNA damage. This research provided valuable data on the risks posed by fluoxastrobin in aquatic ecosystems and emphasized the need for judicious use to minimize toxicity to non-target organisms (Zhang et al., 2020).

5. Subchronic Toxicity in Soil Organisms

  • The subchronic toxicity of fluoxastrobin on earthworms (Eisenia fetida) was evaluated. Biochemical indicators like oxidative stress, enzyme activities, and DNA damage were measured, contributing to a deeper understanding of the potential soil toxicity of fluoxastrobin (Zhang et al., 2018).

6. Residue Analysis in Vegetables and Fruits

  • A novel analytical method was developed for determining fluoxastrobin residues in vegetables and fruits. This study highlights the importance of monitoring fluoxastrobin residues in food products, ensuring food safety, and understanding the environmental dispersion of this fungicide (Sun et al., 2017).

Safety And Hazards

Fluoxastrobin may cause an allergic skin reaction . It is very toxic to aquatic life . Contaminated work clothing should not be allowed out of the workplace . It is recommended to wear protective gloves and avoid release to the environment .

Future Directions

Fluoxastrobin is being used in products like TEPERA and EVITO for its fungicidal properties . These products are being marketed for their fast, reliable, and long-lasting protection against seedling and soil-borne diseases . They are also noted for their superior leaf penetration and rapid movement through the xylem .

properties

IUPAC Name

(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEODZBUAFNAEU-ITYLOYPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)\C4=NOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905144
Record name Z isomer of Fluoxastrobin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7)
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.422 at 20 °C
Record name Fluoxastrobin
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/
Record name Fluoxastrobin
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Fluoxastrobin is considered a novel strobilurin analog (other strobilurin fungicides include azoxystrobin, dimoxystrobin, kresoxim-methyl, metominostrobin, orysastrobin, picoxystrobin, pyraclostrobin, and trifloxystrobin). The biochemical mode of action of strobilurins consists of interaction with the ubiquinone binding site of the mitochondrial bc1 complex (complex III) in fungal cells, thereby preventing the oxidation of ubihydroquinone and the transfer of electrons to cytochrome c. Interrupting the electron transport chain in this way prevents oxidative phosphorylation, thus causing a severe reduction in the availability of ATP, the main energy currency of the cell. The shortage of energy has a very wide range of biochemical consequences, such as the breakdown of essential membrane potentials and concentration gradients and the inhibition of nucleic acid and protein biosynthesis. Fungal spore germination, mycelial growth and the development of infection structures are thus prevented.
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fluoxastrobin, (Z)-

Color/Form

White crystalline solid

CAS RN

887973-21-9, 193740-76-0, 361377-29-9
Record name Fluoxastrobin, (Z)-
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Record name Z isomer of Fluoxastrobin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime
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Record name Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E)
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Record name FLUOXASTROBIN, (Z)-
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Record name Fluoxastrobin
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Melting Point

103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/
Record name Fluoxastrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
In accordance with Article 6 of Regulation ( EC ) No 396/2005, the applicant Arysta LifeSciences SAS submitted a request to the competent national authority in the United Kingdom to …
M Preu - PFLANZENSCHUTZ NACHRICHTEN-BAYER …, 2004 - BAYER AG
Number of citations: 1
European Food Safety Authority (EFSA) - EFSA Journal, 2015 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, the evaluating Member State (EMS), United Kingdom, received an application from Bayer CropScience SAS to modify the …
이소은, 이수정, 구선영, 박채영… - 한국식품위생안전성 …, 2022 - db.koreascholar.com
… 4.3% for fluoxastrobin and fluoxastrobin Z isomer, respectively. … obtained for fluoxastrobin and fluoxastrobin Z isomer at the … RSDs of fluoxastrobin and fluoxastrobin Z isomer at each …
Number of citations: 2 db.koreascholar.com

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